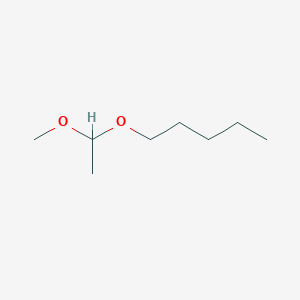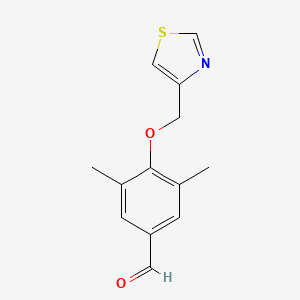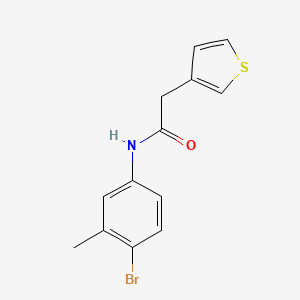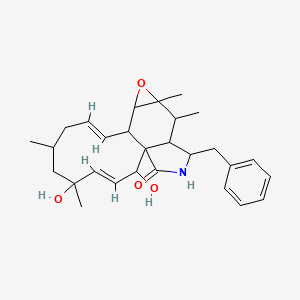
1-Methoxy-1-pentyloxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1-pentyloxyethane is an organic compound belonging to the class of acetals. Acetals are characterized by the structure R2C(OR’)2, where R’ is not hydrogen. . Acetals are typically diethers of geminal diols and are widely used in various chemical applications.
Preparation Methods
1-Methoxy-1-pentyloxyethane can be synthesized through several methods. One common synthetic route involves the reaction of an alcohol with an aldehyde or ketone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Methoxy-1-pentyloxyethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-1-pentyloxyethane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-1-pentyloxyethane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert specific effects .
Comparison with Similar Compounds
1-Methoxy-1-pentyloxyethane can be compared with other acetals such as:
- 1-Methoxy-1-ethoxyethane
- 1-Methoxy-1-butoxyethane
- 1-Methoxy-1-hexyloxyethane
These compounds share similar structural features but differ in their alkyl chain lengths, which can influence their physical and chemical properties. The uniqueness of this compound lies in its specific balance of hydrophobic and hydrophilic characteristics, making it suitable for various applications .
Properties
CAS No. |
73142-32-2 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1-(1-methoxyethoxy)pentane |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-7-10-8(2)9-3/h8H,4-7H2,1-3H3 |
InChI Key |
DSXZWFNXPOIWEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)
![N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14151703.png)
![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)
![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)


![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)

![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B14151756.png)
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)

